molecular formula C26H32N4O3S B10894627 N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide

N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide

Cat. No.: B10894627
M. Wt: 480.6 g/mol
InChI Key: OWLHLSHNDWRVQG-UHFFFAOYSA-N
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Description

N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring, an adamantane core, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves multiple steps, including the formation of the pyrimidine ring, the attachment of the adamantane core, and the introduction of the phenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide stands out due to its unique combination of a pyrimidine ring, an adamantane core, and a phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C26H32N4O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[3-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C26H32N4O3S/c1-2-4-19-11-22(31)30-25(29-19)34-15-23(32)27-20-5-3-6-21(10-20)28-24(33)26-12-16-7-17(13-26)9-18(8-16)14-26/h3,5-6,10-11,16-18H,2,4,7-9,12-15H2,1H3,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

OWLHLSHNDWRVQG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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